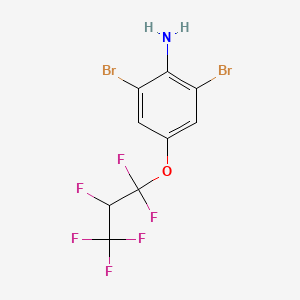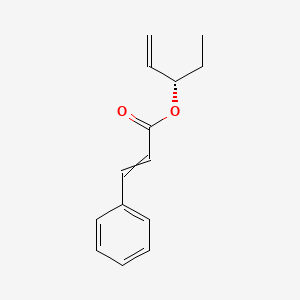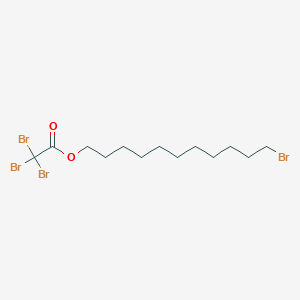
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-: is a complex chemical compound with a molecular formula of C22H42N4O4 and a molecular weight of 426.59 g/mol . This compound is characterized by its intricate structure, which includes multiple bonds and secondary amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- typically involves the sequential coupling of amino acids and fatty acid chains. The process begins with the protection of amino groups, followed by the coupling of D-alanine with N-acetyl-D-alanylglycine.
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide-like compounds. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Analyse Chemischer Reaktionen
Types of Reactions
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Hydroxide ions, amines; reactions are often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alaninamide, N-acetyl-L-alanylglycyl-N-dodecyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-octyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-hexyl-
Uniqueness
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- is unique due to its specific combination of amino acids and fatty acid chains.
Eigenschaften
CAS-Nummer |
849418-68-4 |
|---|---|
Molekularformel |
C22H42N4O4 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(2R)-2-acetamido-N-[2-[[(2R)-1-(dodecylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C22H42N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-23-21(29)18(3)26-20(28)16-24-22(30)17(2)25-19(4)27/h17-18H,5-16H2,1-4H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)/t17-,18-/m1/s1 |
InChI-Schlüssel |
VHWFHHOMVKSEMM-QZTJIDSGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](C)NC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)





![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)


![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
